

Confirming the inhibitory effect of delphinidin 3-glucoside on PD-L1

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Compound of Interest

Compound Name: Delphinidin 3-glucoside chloride

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Delphinidin 3-Glucoside: A Natural Competitor in PD-L1 Inhibition

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Recent in-vitro studies have highlighted the potential of Delphinidin 3-glucoside (D3G), a naturally occurring anthocyanin, as a promising inhibitor of the Programmed Death-Ligand 1 (PD-L1), a key target in cancer immunotherapy. This guide provides a comparative analysis of D3G's efficacy against other compounds, supported by experimental data, to offer researchers, scientists, and drug development professionals a comprehensive overview of its potential.

Comparative Efficacy of Delphinidin 3-Glucoside in PD-L1 Inhibition

Delphinidin 3-glucoside has demonstrated a notable ability to reduce PD-L1 expression in human colorectal cancer cell lines. Its performance, alongside its metabolites and other related natural compounds, has been quantitatively assessed against the established PD-L1 inhibitor, atezolizumab.

In Vitro Inhibition of PD-L1

The inhibitory effects of D3G and other phenolic compounds were evaluated in HCT-116 and HT-29 human colorectal cancer cells. The data reveals that while D3G and its related

compounds decrease PD-L1 protein expression, the approved therapeutic antibody, atezolizumab, shows a significantly higher level of inhibition in ELISA assays.

| Compound | Cell Line | % Inhibition of PD-L1 (ELISA) |
|-------------------------------|---------------------------|-------------------------------|
| Delphinidin 3-glucoside (D3G) | HCT-116 | No significant inhibition |
| HT-29 | No significant inhibition | |
| Cyanidin 3-glucoside (C3G) | HCT-116 | 39.5% [1] |
| HT-29 | No significant inhibition | |
| Atezolizumab | HCT-116 | 85.9% [1] |
| HT-29 | 79.1% [1] | |

Table 1: Comparative PD-L1 inhibition by Delphinidin 3-glucoside and other compounds in an ELISA assay.[\[1\]](#)

Further studies using immunofluorescence microscopy demonstrated a reduction in PD-L1 fluorescence intensity in HCT-116 cells treated with these natural compounds.

| Compound | % Decrease in PD-L1 Fluorescence Intensity |
|-------------------------------|---|
| Delphinidin 3-glucoside (D3G) | 19.1% |
| Cyanidin 3-glucoside (C3G) | 39.2% [1] [2] |
| Delphinidin Chloride (DC) | 16.7% [1] [2] |

Table 2: Reduction in PD-L1 fluorescence intensity in HCT-116 cells.[\[1\]](#)[\[2\]](#)

Western blot analysis also confirmed that D3G, its metabolites delphinidin chloride (DC) and gallic acid (GA), and D3G-rich extracts decreased PD-L1 protein expression in HCT-116 cells. [\[1\]](#)[\[2\]](#)

Binding Affinity to PD-L1

Molecular docking studies have been conducted to predict the binding affinity of these compounds to the PD-L1 protein. The free energy of binding provides an estimate of the stability of the compound-protein interaction.

| Compound | Predicted Free Energy of Binding (kcal/mol) |
|-------------------------------|---|
| Delphinidin 3-glucoside (D3G) | -5.9 |
| Cyanidin 3-glucoside (C3G) | -9.6 |
| Delphinidin Chloride (DC) | -8.4 |
| Gallic Acid (GA) | Not specified in top results |

Table 3: Predicted binding affinity of phenolic compounds to PD-L1.[\[1\]](#)

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparative data.

Cell Culture

HCT-116 and HT-29 human colorectal cancer cell lines were used. Cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO₂.

Western Blot for PD-L1 Expression

- **Cell Lysis:** Treated and untreated cells were washed with ice-cold PBS and lysed using RIPA buffer containing protease inhibitors.
- **Protein Quantification:** Protein concentration in the lysates was determined using a BCA protein assay kit.

- **SDS-PAGE and Transfer:** Equal amounts of protein (20-30 μ g) were separated by SDS-PAGE and transferred to a PVDF membrane.
- **Blocking and Antibody Incubation:** The membrane was blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. The membrane was then incubated with a primary antibody against PD-L1 overnight at 4°C.
- **Secondary Antibody and Detection:** After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

PD-L1 ELISA

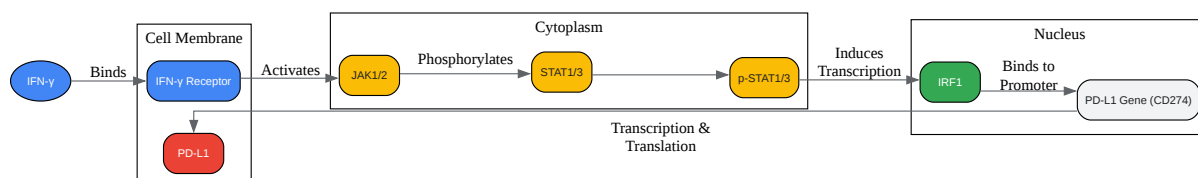
A commercial human PD-L1 ELISA kit was used to quantify PD-L1 protein in cell lysates according to the manufacturer's instructions. Atezolizumab was used as a positive control.

Immunofluorescence Microscopy

- **Cell Seeding and Treatment:** Cells were seeded on coverslips in a 24-well plate and treated with the respective compounds.
- **Fixation and Permeabilization:** Cells were fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100.
- **Blocking and Staining:** Cells were blocked and then incubated with a primary antibody against PD-L1, followed by a fluorescently labeled secondary antibody.
- **Imaging:** The coverslips were mounted on slides with a mounting medium containing DAPI for nuclear staining and imaged using a confocal microscope. Fluorescence intensity was quantified using appropriate software.

Signaling Pathways and Mechanisms

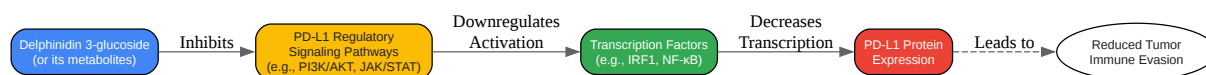
The regulation of PD-L1 expression is a complex process involving multiple signaling pathways. The primary pathway for its induction in the tumor microenvironment is the interferon-gamma (IFN- γ) signaling cascade.



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Figure 1: IFN-γ signaling pathway for PD-L1 expression.

Delphinidin 3-glucoside and its metabolites are hypothesized to exert their inhibitory effect by downregulating the expression of PD-L1. While the precise mechanism is still under investigation, one proposed pathway for its metabolite, gallic acid, involves the inhibition of the EGFR/PI3K/AKT signaling pathway, which is also known to regulate PD-L1 expression.



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Figure 2: Proposed mechanism of D3G on PD-L1 expression.

Conclusion

Delphinidin 3-glucoside and related natural compounds demonstrate a clear potential to inhibit PD-L1 expression in cancer cells. While their in-vitro efficacy, as measured by direct inhibition assays, does not currently match that of the monoclonal antibody atezolizumab, their ability to downregulate PD-L1 at the protein level is significant. The favorable binding affinities predicted by molecular docking studies further support their potential as a basis for the development of novel, small-molecule PD-L1 inhibitors. Further research is warranted to fully elucidate their

mechanism of action and to evaluate their in-vivo efficacy and potential synergistic effects with existing immunotherapies.

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